molecular formula C14H12N4O2S B2628400 4-hydroxy-2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)quinoline-6-carboxamide CAS No. 950248-40-5

4-hydroxy-2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)quinoline-6-carboxamide

Cat. No.: B2628400
CAS No.: 950248-40-5
M. Wt: 300.34
InChI Key: NQFXKVWMWQHDNF-UHFFFAOYSA-N
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Description

“4-hydroxy-2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)quinoline-6-carboxamide” is an important active pharmaceutical ingredient (API) belonging to the oxicam family . It represents a class of nonsteroidal anti-inflammatory drugs (NSAID) that selectively inhibit COX-2 over COX-1 receptors .


Synthesis Analysis

The compound can be synthesized through various methods. For instance, it has been reported that single crystals of a 1:1 co-crystal of this compound with benzoic acid were crystallized from a THF solution .


Molecular Structure Analysis

The molecular structure of this compound involves a complex arrangement of atoms and bonds. The crystal structures of all the co-crystals of this compound deposited in the most recent version of the Cambridge Database were compared .

Scientific Research Applications

Synthesis and Transformations

A study by Aleksanyan and Hambardzumyan (2019) describes the synthesis of a substituted quinoline-6-carbohydrazide, which is a crucial intermediate for producing quinolyl-substituted triazoles and thiadiazoles. The process involves the reaction of ethyl 4-hydroxy-2-methylquinoline-6-carboxylate with hydrazine hydrate, followed by further reactions to yield various heterocyclic compounds, including thiadiazoles (Aleksanyan & Hambardzumyan, 2019).

Antimicrobial Activity

Another study focuses on the synthesis of N-(Aryl)-5-((quinolin-8-yloxy)methyl)-1,3,4-oxa/Thiadiazol-2-amines and related compounds, highlighting their characterization and potential antimicrobial properties. The synthesized compounds were evaluated for their biological activities, showcasing their relevance in the development of new antimicrobial agents (Saeed, Abbas, Ibrar, & Bolte, 2014).

Anticonvulsant and Antibacterial Properties

The synthesis of newer thiadiazolyl and thiazolidinonyl quinazolin-4(3H)-ones as potential anticonvulsant agents was reported by Archana et al. (2002). This research highlights the medicinal chemistry aspect of such compounds, focusing on their structure-activity relationship and potential therapeutic applications (Archana, Srivastava, & Kumar, 2002).

Photocatalytic and Magnetic Properties

Research by Li et al. (2020) introduced octamolybdate complexes constructed from a quinoline–imidazole–monoamide ligand, exploring their structures and electrochemical, photocatalytic, and magnetic properties. This study demonstrates the compound's utility in the development of materials with potential applications in environmental remediation and electronic devices (Li et al., 2020).

Properties

IUPAC Name

2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-1H-quinoline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2S/c1-7-5-12(19)10-6-9(3-4-11(10)15-7)13(20)16-14-18-17-8(2)21-14/h3-6H,1-2H3,(H,15,19)(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQFXKVWMWQHDNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(N1)C=CC(=C2)C(=O)NC3=NN=C(S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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